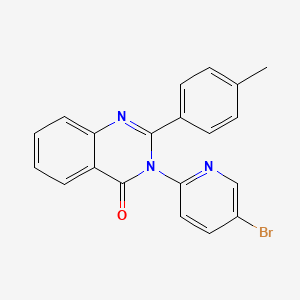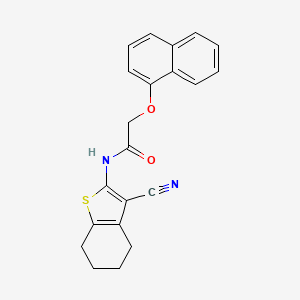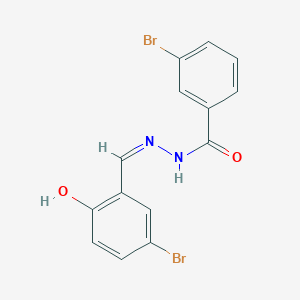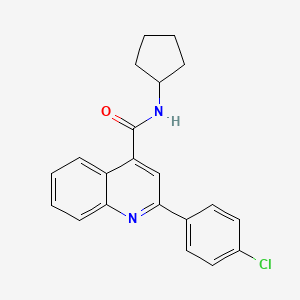
3-(5-bromo-2-pyridinyl)-2-(4-methylphenyl)-4(3H)-quinazolinone
Descripción general
Descripción
3-(5-bromo-2-pyridinyl)-2-(4-methylphenyl)-4(3H)-quinazolinone is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as BMQ or BRD-0705 and has a molecular formula of C21H16BrN3O. In
Mecanismo De Acción
The mechanism of action of 3-(5-bromo-2-pyridinyl)-2-(4-methylphenyl)-4(3H)-quinazolinone is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and fibrosis. Specifically, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. It has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in inflammation and fibrosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(5-bromo-2-pyridinyl)-2-(4-methylphenyl)-4(3H)-quinazolinone have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In vivo studies have shown that this compound can reduce tumor growth and metastasis in animal models of breast cancer and lung cancer. It has also been shown to reduce inflammation and fibrosis in animal models of lung and liver diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(5-bromo-2-pyridinyl)-2-(4-methylphenyl)-4(3H)-quinazolinone in lab experiments is its potential applications in medicinal chemistry. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-fibrotic properties, which make it a promising candidate for drug development. Another advantage is that this compound has been extensively studied, and its synthesis method is well-established. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to optimize its use in drug development.
Direcciones Futuras
There are several future directions for research on 3-(5-bromo-2-pyridinyl)-2-(4-methylphenyl)-4(3H)-quinazolinone. One direction is to further investigate its mechanism of action. This will help to optimize its use in drug development and potentially identify new targets for cancer therapy. Another direction is to explore its potential applications in other diseases, such as fibrosis and inflammation. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Aplicaciones Científicas De Investigación
3-(5-bromo-2-pyridinyl)-2-(4-methylphenyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-fibrotic properties. In particular, this compound has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to reduce inflammation and fibrosis in animal models of lung and liver diseases.
Propiedades
IUPAC Name |
3-(5-bromopyridin-2-yl)-2-(4-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O/c1-13-6-8-14(9-7-13)19-23-17-5-3-2-4-16(17)20(25)24(19)18-11-10-15(21)12-22-18/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMHTHIBYJWBHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(benzoylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B3739501.png)
![N'-{5-bromo-1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}nicotinohydrazide](/img/structure/B3739506.png)
![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B3739512.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B3739526.png)
![[(6-bromo-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B3739534.png)


![2-{4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B3739577.png)
![methyl 3-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzoate](/img/structure/B3739581.png)
![(cyclopropylmethyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]propylamine](/img/structure/B3739586.png)
![2-{[3-(4-biphenylyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3739588.png)
![2-{2-[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3739599.png)